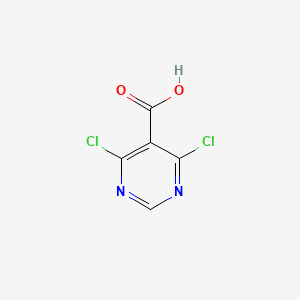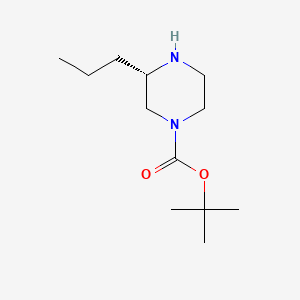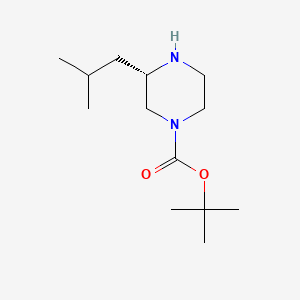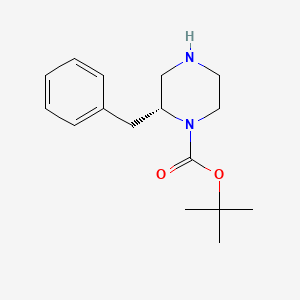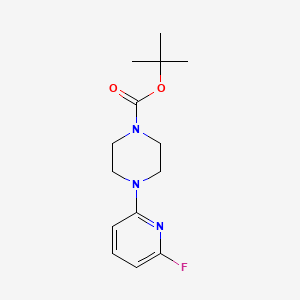
6-(3,3,3-Trifluoropropoxy)nicotinic acid
概要
説明
6-(3,3,3-Trifluoropropoxy)nicotinic acid, also known as TFPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFPAN is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods, including meat, fish, and dairy products. TFPAN has been synthesized through various methods and has shown promising results in various scientific studies.
科学的研究の応用
Nicotinic Acid and Cardiovascular Disease Prevention Nicotinic acid, also known as niacin, is recognized for its potent effects on lipid profiles, notably in lowering LDL and VLDL cholesterol while elevating HDL cholesterol. This alteration in lipid profiles is linked to a reduced risk of coronary heart disease, highlighting nicotinic acid's therapeutic potential. Recent studies have shed light on its mechanisms, including the identification of the G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid, leading to favorable changes in HDL cholesterol. Beyond its lipid-mediated effects, nicotinic acid has shown anti-inflammatory properties, such as enhancing adiponectin secretion, which adds to its atheroprotective roles. The ongoing clinical trials will further clarify nicotinic acid's position in atherosclerosis treatment, with additional research needed to explore its broader effects (Digby, Lee, & Choudhury, 2009).
Clinical Use in Lipid Disorders Nicotinic acid has a long-standing application in treating lipid disorders, leveraging its ability to lower VLDL and LDL levels and increase HDL levels. It's particularly beneficial in patients with coronary artery disease, potentially slowing or reversing atherosclerosis progression. However, its use is often tempered by common side effects such as flushing, skin rash, and gastric upset. Despite these drawbacks, nicotinic acid's efficacy, cost-effectiveness, and relative safety make it a valuable option in hyperlipidemia management (Figge, Figge, Souney, Mutnick, & Sacks, 1988).
Niacin and Glucose Control Niacin's impact on glucose control in dyslipidemic patients, with or without diabetes, has been a subject of research. While niacin can modestly elevate fasting glucose and HbA1c levels, these effects are generally manageable and reversible. Importantly, niacin or niacin-statin regimens have demonstrated clinical benefits in cardiovascular risk reduction, outweighing the mild impacts on glycemic regulation. This underscores the importance of monitoring and managing glycemic control upon initiating or adjusting niacin treatment (Goldberg & Jacobson, 2008).
Extended-Release Niacin in Dyslipidemia Treatment Prolonged-release nicotinic acid offers a balance between efficacy and tolerability, reducing the incidence of side effects associated with other formulations. It effectively modulates all major lipid fractions, particularly raising HDL-cholesterol and lowering lipoprotein(a). Its compatibility with statins enhances its utility in treating atherogenic dyslipidemia, common in type 2 diabetes and metabolic syndrome, without significantly affecting glycemic control in most diabetic patients. This profile positions prolonged-release nicotinic acid as a strategic addition to lipid management, especially when statins alone are insufficient (McCormack & Keating, 2005).
特性
IUPAC Name |
6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)3-4-16-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDXIVWIBZJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3,3-Trifluoropropoxy)nicotinic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

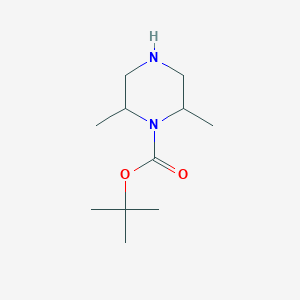
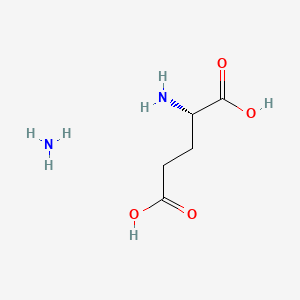
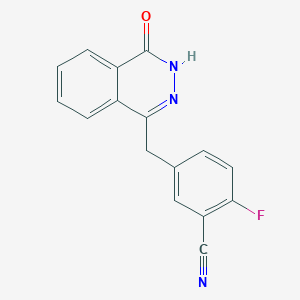
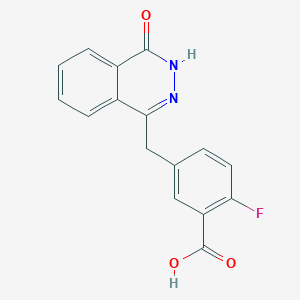
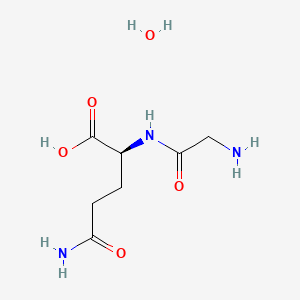
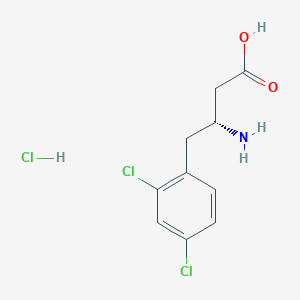
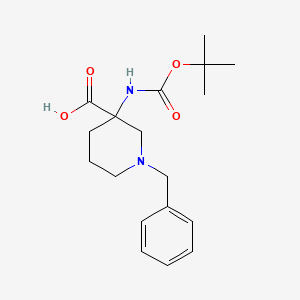
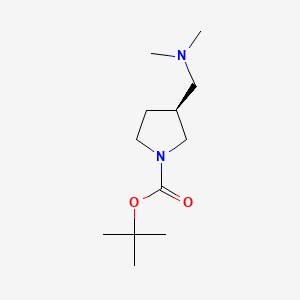
![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)
